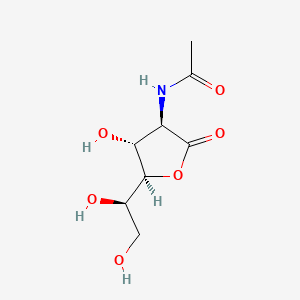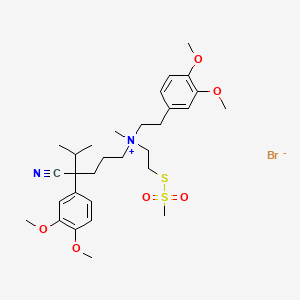
维拉帕米尔乙基甲硫基磺酸盐,溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Verapamil Ethyl Methanethiosulfonate, Bromide is a chemical compound with the molecular formula C30H45N2O6S2Br and a molecular weight of 673.72 g/mol . It is a derivative of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
科学研究应用
Verapamil Ethyl Methanethiosulfonate, Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Research on Verapamil Ethyl Methanethiosulfonate, Bromide contributes to understanding the pharmacological properties and potential therapeutic uses of calcium channel blockers.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
作用机制
Target of Action
Verapamil Ethyl Methanethiosulfonate, Bromide is a chemical useful for mapping the pore region of L-type calcium channels . These channels are the primary targets of this compound. L-type calcium channels play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and neurotransmission .
Mode of Action
It is known that verapamil, a related compound, acts as anL-type calcium channel blocker . It is likely that Verapamil Ethyl Methanethiosulfonate, Bromide interacts with its targets in a similar manner, blocking the influx of calcium ions into cells and thereby affecting cellular functions that depend on calcium signaling .
Biochemical Pathways
The biochemical pathways affected by Verapamil Ethyl Methanethiosulfonate, Bromide are likely to be those involving calcium signaling. By blocking L-type calcium channels, this compound can disrupt the normal flow of calcium ions into cells, which can have downstream effects on a variety of cellular processes . .
Result of Action
The molecular and cellular effects of Verapamil Ethyl Methanethiosulfonate, Bromide’s action are likely to be related to its role as an L-type calcium channel blocker. By inhibiting these channels, the compound can affect calcium-dependent cellular processes, potentially leading to changes in cell function . .
生化分析
Biochemical Properties
Verapamil Ethyl Methanethiosulfonate, Bromide interacts with L-type calcium channels and Kv1.3 potassium channels . The nature of these interactions involves the compound mapping the pore region of these channels .
Cellular Effects
It is known that Verapamil, the parent compound, has been associated with lower fasting blood glucose levels among middle-aged and older adults with diabetes .
Molecular Mechanism
It is known to be useful for mapping the pore region of L-type calcium channels and Kv1.3 potassium channels .
Metabolic Pathways
Verapamil, the parent compound of Verapamil Ethyl Methanethiosulfonate, Bromide, is subject to extensive oxidative metabolism mediated by cytochrome P450 enzymes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Verapamil Ethyl Methanethiosulfonate, Bromide involves multiple steps, starting from Verapamil. The key steps include the introduction of the ethyl methanethiosulfonate group and the bromide ion. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Verapamil Ethyl Methanethiosulfonate, Bromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are optimized for efficiency and cost-effectiveness, often involving automated systems and advanced analytical techniques for monitoring the reactions .
化学反应分析
Types of Reactions
Verapamil Ethyl Methanethiosulfonate, Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethyl methanethiosulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
相似化合物的比较
Similar Compounds
Verapamil: The parent compound, used primarily as a calcium channel blocker.
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with different pharmacological properties
Uniqueness
This modification distinguishes it from other calcium channel blockers and may provide additional insights into the structure-activity relationships of these compounds .
属性
IUPAC Name |
[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methyl-(2-methylsulfonylsulfanylethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N2O6S2.BrH/c1-23(2)30(22-31,25-11-13-27(36-5)29(21-25)38-7)15-9-16-32(3,18-19-39-40(8,33)34)17-14-24-10-12-26(35-4)28(20-24)37-6;/h10-13,20-21,23H,9,14-19H2,1-8H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUKZMOMCQMWEQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC[N+](C)(CCC1=CC(=C(C=C1)OC)OC)CCSS(=O)(=O)C)(C#N)C2=CC(=C(C=C2)OC)OC.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45BrN2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676195 |
Source


|
| Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353270-25-4 |
Source


|
| Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)
![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)
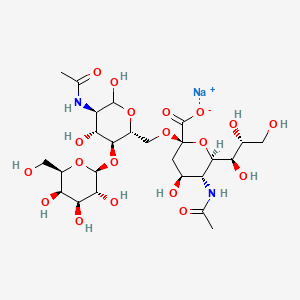
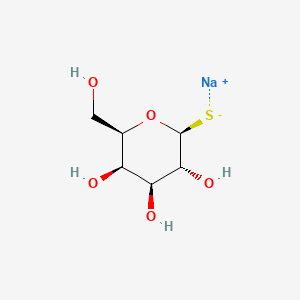
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)
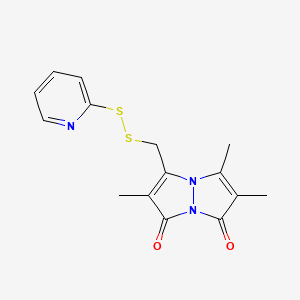
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
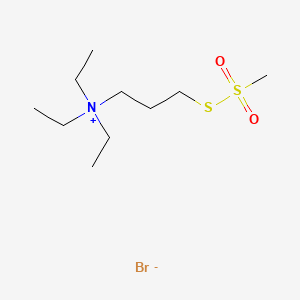
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)
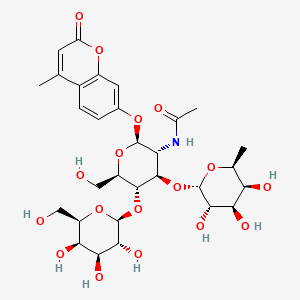
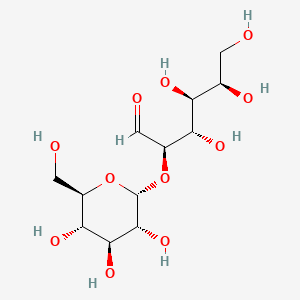
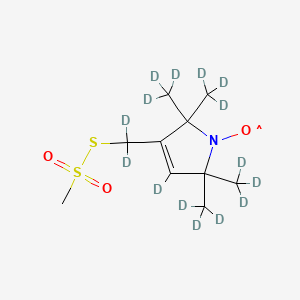
![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)
